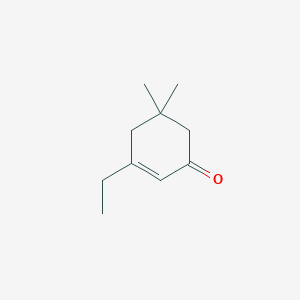

3-Ethyl-5,5-dimethylcyclohex-2-en-1-one

Beschreibung

3-Ethyl-5,5-dimethylcyclohex-2-en-1-one is a substituted cyclohexenone derivative characterized by a cyclic ketone framework with ethyl and dimethyl substituents at the 3- and 5-positions, respectively. Its structure (C₁₁H₁₆O) combines steric hindrance from the dimethyl groups with the reactivity of the α,β-unsaturated ketone system. This compound is synthesized via alkylation or cyclization reactions involving dimedone (5,5-dimethylcyclohexane-1,3-dione) precursors .

Eigenschaften

CAS-Nummer |

28017-78-9 |

|---|---|

Molekularformel |

C10H16O |

Molekulargewicht |

152.23 g/mol |

IUPAC-Name |

3-ethyl-5,5-dimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C10H16O/c1-4-8-5-9(11)7-10(2,3)6-8/h5H,4,6-7H2,1-3H3 |

InChI-Schlüssel |

BHWWOYJEWQVANZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=O)CC(C1)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Ethyl-5,5-Dimethylcyclohex-2-en-1-on kann durch verschiedene Methoden erfolgen. Ein gängiger Ansatz ist die Claisen-Schmidt-Kondensation, bei der ein Aldehyd und ein Keton in Gegenwart eines Basenkatalysators reagieren. Eine weitere Methode ist die Aldol-Kondensation, bei der zwei Carbonylverbindungen zu einem β-Hydroxyketon reagieren, das dann dehydratisiert werden kann, um das gewünschte Enon zu ergeben.

Industrielle Produktionsverfahren

In industriellen Umgebungen erfolgt die Produktion von 3-Ethyl-5,5-Dimethylcyclohex-2-en-1-on häufig in großen Chargen- oder kontinuierlichen Prozessen. Diese Verfahren verwenden typischerweise optimierte Reaktionsbedingungen, wie z. B. kontrollierte Temperaturen und Drücke, um Ausbeute und Reinheit zu maximieren. Katalysatoren und Lösungsmittel werden sorgfältig ausgewählt, um effiziente Reaktionen und eine einfache Trennung des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

3-Ethyl-5,5-Dimethylcyclohex-2-en-1-on durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann zu entsprechenden Carbonsäuren oder anderen oxidierten Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können das Enon in den entsprechenden Alkohol oder Alkan umwandeln.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen Nucleophile einen der Substituenten am Ring ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Nucleophile wie Halogenide, Amine und Thiole können unter verschiedenen Bedingungen verwendet werden, häufig in Gegenwart eines Basen- oder Säure-Katalysators.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zu Carbonsäuren führen, während die Reduktion Alkohole oder Alkane erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, über den 3-Ethyl-5,5-Dimethylcyclohex-2-en-1-on seine Wirkung entfaltet, beinhaltet Wechselwirkungen mit verschiedenen molekularen Zielstrukturen. In biologischen Systemen kann es mit Enzymen und Rezeptoren interagieren und Stoffwechselwege und zelluläre Prozesse beeinflussen. Die spezifischen Wege und Ziele hängen vom Kontext seiner Verwendung ab, sei es in der chemischen Synthese oder in der biologischen Forschung.

Wirkmechanismus

The mechanism by which 3-Ethyl-5,5-dimethylcyclohex-2-en-1-one exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological research.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The compound’s core structure is shared with several analogs, differing in substituents and functional groups:

Key Observations :

Physicochemical Properties

Insights : The ethyl substituent enhances hydrophobicity compared to dimedone, making the compound more suitable for lipid-rich environments in drug delivery .

Computational and Crystallographic Studies

- Hirshfeld Surface Analysis : Dimeric analogs (e.g., arylmethylene-bis derivatives) exhibit strong O–H···O and C–H···π interactions, critical for crystal stability .

- QTAIM Analysis : Electron density topology in similar compounds confirms intramolecular hydrogen bonding and van der Waals interactions .

- SHELX Refinement: Structural data for analogs like 3-ethoxy derivatives were resolved using SHELXL, highlighting planar cyclohexenone rings with minor puckering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.